2-(4-Methoxy-3,5-dimethylphenyl)azepane
Overview
Description
2-(4-Methoxy-3,5-dimethylphenyl)azepane is a chemical compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a seven-membered azepane ring attached to a substituted phenyl group .
Preparation Methods
The synthesis of 2-(4-Methoxy-3,5-dimethylphenyl)azepane typically involves the reaction of 4-methoxy-3,5-dimethylbenzyl chloride with azepane under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Chemical Reactions Analysis
2-(4-Methoxy-3,5-dimethylphenyl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon and bases like sodium hydroxide .
Scientific Research Applications
2-(4-Methoxy-3,5-dimethylphenyl)azepane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3,5-dimethylphenyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can interact with biological macromolecules, altering their structure and function. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-Methoxy-3,5-dimethylphenyl)azepane include:
2-(4-Methoxyphenyl)azepane: Lacks the dimethyl substitutions on the phenyl ring.
2-(3,5-Dimethylphenyl)azepane: Lacks the methoxy group on the phenyl ring.
2-Phenylazepane: Lacks both the methoxy and dimethyl substitutions on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(4-methoxy-3,5-dimethylphenyl)azepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-11-9-13(10-12(2)15(11)17-3)14-7-5-4-6-8-16-14/h9-10,14,16H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCOHPKUUAJIOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2CCCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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